molecular formula C14H13Cl2NO4 B13375930 3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13375930
M. Wt: 330.2 g/mol
InChI Key: TUYRIFLYKDPQGQ-NOOOWODRSA-N
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Description

3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 7-oxabicyclo[2.2.1]heptane core substituted with a 3,4-dichloroanilino carbonyl group. This compound belongs to a class of synthetically versatile intermediates used in the preparation of bioactive heterocycles and pharmaceuticals . The 7-oxabicyclo[2.2.1]heptane scaffold is naturally occurring in some bioactive molecules and is notable for its regioselective and stereoselective reactivity, particularly in retro-Diels-Alder reactions and ring-opening transformations . The dichloroanilino substituent introduces steric and electronic effects that enhance binding specificity, making it a candidate for drug development targeting enzymes or receptors.

Properties

Molecular Formula

C14H13Cl2NO4

Molecular Weight

330.2 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-[(3,4-dichlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C14H13Cl2NO4/c15-7-2-1-6(5-8(7)16)17-13(18)11-9-3-4-10(21-9)12(11)14(19)20/h1-2,5,9-12H,3-4H2,(H,17,18)(H,19,20)/t9-,10+,11+,12-/m1/s1

InChI Key

TUYRIFLYKDPQGQ-NOOOWODRSA-N

Isomeric SMILES

C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the 7-oxabicyclo[2.2.1]heptane core. The subsequent introduction of the dichloroanilino group is achieved through a series of substitution reactions, often involving chlorination and amination steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization and chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound .

Scientific Research Applications

3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The dichloroanilino group can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for high-affinity binding and selectivity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 3,4-Dichloroanilino carbonyl C₁₄H₁₂Cl₂N₂O₄ Not explicitly reported Not available
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 2-Chloroanilino carbonyl C₁₄H₁₂ClN₂O₄ 340.72 (estimated) 1026678-38-5
3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Thiazol-2-ylcarbamoyl C₁₂H₁₂N₂O₄S 280.30 Not available
3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Propan-2-ylsulfanylethoxy carbonyl C₁₃H₂₀O₅S 288.36 57105-54-1
2-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Methoxy-tolyl-ethoxy benzoylamino C₂₄H₂₅NO₆ 423.46 Not available
Key Observations:
  • Thiazol-2-ylcarbamoyl substitution introduces a heterocyclic moiety, improving hydrogen-bonding capacity and metabolic stability . Propan-2-ylsulfanylethoxy groups enhance lipophilicity, favoring membrane permeability .

Pharmacological and Physicochemical Properties

Bioactivity:
  • The thiazol-2-ylcarbamoyl analog may exhibit anti-inflammatory or antiviral activity due to structural similarity to known thiazole-based drugs .
  • Methoxy-tolyl-ethoxy benzoylamino derivatives demonstrate improved pharmacokinetic profiles, with enhanced oral bioavailability .
Physical Properties:
  • Crystallinity: Derivatives like the thiazol-2-ylcarbamoyl analog form colorless crystals from methanol, meeting pharmacopeial crystallinity standards .
  • Solubility: Dichloro-substituted analogs show reduced aqueous solubility compared to non-halogenated derivatives, necessitating formulation adjustments .

Biological Activity

3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, identified by its CAS number 359428-91-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H11Cl2NO4
  • Molar Mass : 328.14744 g/mol
  • Structure : The compound features a bicyclic structure with a dichloroaniline moiety, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, exo-7-oxabicyclo[2.2.1]heptane derivatives have been studied for their ability to inhibit tumor growth in various cancer models.

CompoundCancer TypeMechanism of ActionReference
Exo-7-Oxabicyclo[2.2.1]heptaneBreast CancerInduction of apoptosis and cell cycle arrest
Similar Dichloroaniline DerivativesMelanomaInhibition of angiogenesis and metastasis

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in cancer metabolism.
  • Apoptosis Induction : The presence of the dichloroaniline moiety is linked to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Research suggests that these compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

Study on Antitumor Effects

In a study examining the effects of related compounds on melanoma cells, it was found that treatment with a dichloroaniline derivative led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Pharmacokinetics and Toxicology

A pharmacokinetic study indicated that the compound is metabolized through hepatic pathways, with potential formation of reactive metabolites that may contribute to both therapeutic effects and toxicity.

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